An In-depth Technical Guide to the Safe Handling and Application of 7-bromo-5-fluoroquinazolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 7-bromo-5-fluoroqu...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 7-bromo-5-fluoroquinazolin-4-ol. As a Senior Application Scientist, the following information is synthesized from available safety data and best practices for related chemical compounds to ensure a thorough understanding and safe utilization of this molecule in a research and development setting.
Introduction to 7-bromo-5-fluoroquinazolin-4-ol
7-bromo-5-fluoroquinazolin-4-ol is a halogenated quinazolinone derivative. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including roles as kinase inhibitors for anti-tumor treatment.[1] The specific substitutions of bromine and fluorine on the quinazolinone ring of this compound are intended to modulate its physicochemical and pharmacological properties. Given its potential application in drug discovery and development, a thorough understanding of its safe handling is paramount for all laboratory personnel.
Hazard Identification and Risk Assessment
Hazard Class
GHS Hazard Statement
Signal Word
Pictogram
Acute Toxicity, Oral
H302: Harmful if swallowed
Warning
GHS07
Skin Corrosion/Irritation
H315: Causes skin irritation
Warning
GHS07
Serious Eye Damage/Eye Irritation
H319: Causes serious eye irritation
Warning
GHS07
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Warning
GHS07
Data compiled from supplier safety information.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 7-bromo-5-fluoroquinazolin-4-ol.
Protection Type
Specification
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.
Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection
Chemically resistant gloves (nitrile or neoprene recommended). A flame-resistant lab coat that covers the arms and body.
Prevents direct skin contact, which can cause irritation.[3]
Respiratory Protection
A NIOSH-approved N95 dust mask or a higher-level respirator.
Required when handling the solid powder to minimize the inhalation of airborne particles that may cause respiratory irritation.[3]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the chemical integrity of 7-bromo-5-fluoroquinazolin-4-ol and ensuring a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling 7-bromo-5-fluoroquinazolin-4-ol in a laboratory setting.
Caption: Standard Operating Procedure for Handling 7-bromo-5-fluoroquinazolin-4-ol.
Step-by-Step Handling Procedures:
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Don all appropriate PPE as outlined in the table above. All handling of the solid should be performed in a certified chemical fume hood.[3]
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to control dust and vapors.[3]
Dissolving : When preparing solutions, add the solvent to the solid 7-bromo-5-fluoroquinazolin-4-ol slowly to avoid splashing.[3]
Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[3] Decontaminate all work surfaces.
Storage Conditions:
Storage Condition
Specification
Rationale
Container
Store in a tightly sealed, clearly labeled container.
Avoids potentially hazardous chemical reactions.[3]
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
Emergency Response Workflow
Caption: Emergency Response Workflow for Exposure to 7-bromo-5-fluoroquinazolin-4-ol.
Detailed First-Aid Measures:
If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][5]
Following Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[4][5][6]
Following Eye Contact : Rinse with pure water for at least 15 minutes.[4][5] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
Following Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][5]
Disposal Considerations
All waste containing 7-bromo-5-fluoroquinazolin-4-ol must be treated as hazardous chemical waste.[3]
Solid Waste : Collect unused solid compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
Liquid Waste : Solutions containing this compound should be collected in a designated hazardous waste container.
Disposal Method : Disposal of 7-bromo-5-fluoroquinazolin-4-ol and its associated waste must be conducted through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
The synthesis of related quinazoline derivatives often involves halogenation and nucleophilic substitution reactions.[7] For instance, the synthesis of 7-bromo-5-fluoroquinazolin-4-amine, a closely related structure, can be achieved through the bromination of a 5-fluoroquinazolin-4-amine precursor.[7] This suggests that 7-bromo-5-fluoroquinazolin-4-ol is likely synthesized from a correspondingly substituted anthranilic acid derivative. The bromine and fluorine atoms on the aromatic ring can potentially undergo nucleophilic substitution, offering a versatile handle for further chemical modifications.[7]
References
Benchchem. Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
A Predictive Analysis of the NMR Spectra for the Characterization of 7-bromo-5-fluoroquinazolin-4-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 7-brom...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 7-bromo-5-fluoroquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related quinazolinone analogs to forecast the characteristic ¹H, ¹³C, and ¹⁹F NMR spectral data. This guide is intended to serve as a valuable resource for the identification, structural elucidation, and quality control of 7-bromo-5-fluoroquinazolin-4-ol in research and development settings. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a robust framework for the spectroscopic characterization of this and similar halogenated quinazolinone scaffolds.
Introduction: The Quinazolinone Core and the Imperative of Spectroscopic Characterization
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific substitution pattern of 7-bromo-5-fluoroquinazolin-4-ol, featuring two distinct halogen atoms at key positions, suggests a molecule designed to explore specific structure-activity relationships, potentially as an inhibitor of a therapeutic target.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution[2]. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is indispensable for verifying the identity and purity of newly synthesized compounds. This guide provides the predicted NMR data that would be expected upon the successful synthesis of 7-bromo-5-fluoroquinazolin-4-ol.
Predicted NMR Spectra: A Data-Driven Approach
The following spectral predictions are derived from a comprehensive analysis of published NMR data for closely related compounds, including 7-bromo-2-phenylquinazolin-4(3H)-one, 5-fluoro-2-phenylquinazolin-4(3H)-one, and 7-fluoro-2-phenylquinazolin-4(3H)-one[3]. The well-established effects of electron-withdrawing halogen substituents on the chemical shifts of aromatic systems provide a strong basis for these predictions[4].
Molecular Structure and Numbering System
To facilitate a clear discussion of the NMR data, the standard numbering system for the quinazolinone core is used.
Caption: Molecular structure and numbering of 7-bromo-5-fluoroquinazolin-4-ol.
Experimental Protocol for NMR Analysis
While this guide presents predicted data, a robust experimental approach is critical for obtaining high-quality spectra for structural verification.
Sample Preparation and Instrumentation
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for quinazolinone derivatives due to its excellent solubilizing properties and the ability to observe exchangeable protons like N-H and O-H.
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution, which is particularly important for resolving complex coupling patterns[5].
Data Acquisition Workflow
Caption: Recommended workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring portion of the quinazolinone core. The tautomeric equilibrium between the -ol and the -one form will likely favor the quinazolin-4(3H)-one form in DMSO, thus a signal for the N3-H proton is also expected.
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
Rationale
~12.5
Broad Singlet
-
N3-H
The N-H proton of the quinazolinone core typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. This is consistent with data from similar quinazolinones[3].
~8.15
Singlet
-
H2
In the absence of a substituent at position 2, the H2 proton appears as a singlet. Its downfield shift is due to its position between two electronegative nitrogen atoms.
~7.80
Doublet
J(H6-F5) ≈ 9.0
H6
This proton is ortho to the fluorine atom and meta to the bromine atom. The primary coupling will be a large ortho coupling to the fluorine atom. The smaller meta coupling to H8 may not be resolved, or may appear as a broadening of the doublet.
~7.95
Doublet
J(H8-F5) ≈ 4.5
H8
This proton is meta to the fluorine atom and ortho to the bromine atom. It is expected to show a smaller meta coupling to the fluorine atom.
Note on Tautomerism: 7-bromo-5-fluoroquinazolin-4-ol can exist in tautomeric forms. The "ol" form has an -OH group at position 4, while the "one" form has a carbonyl group at position 4 and a proton on N3. In most solvents, and as evidenced by extensive literature on quinazolinones, the keto (one) tautomer is the predominant species[3][5]. The predictions above are for this major tautomer.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum will be characterized by signals for the eight carbons of the quinazolinone core. The carbon atoms directly attached to the fluorine and bromine atoms will show the most significant changes in chemical shifts compared to the unsubstituted parent compound. The carbon attached to fluorine will also exhibit a large one-bond coupling (¹JCF).
Chemical Shift (δ, ppm)
Assignment
Rationale
~161.0
C4
The carbonyl carbon typically resonates in this downfield region.
~159.0 (d, ¹JCF ≈ 250 Hz)
C5
The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant and will be significantly shifted downfield due to the electronegativity of fluorine[3].
~152.0
C2
The chemical shift is influenced by the two adjacent nitrogen atoms.
~149.0
C8a
A quaternary carbon at the ring junction.
~130.0 (d, ³JCF ≈ 9 Hz)
C7
The carbon bearing the bromine atom. Its chemical shift is influenced by the attached bromine and will show a smaller three-bond coupling to the fluorine.
~128.0 (d, ³JCF ≈ 5 Hz)
C8
This carbon is meta to the fluorine and will exhibit a small coupling.
~118.0 (d, ²JCF ≈ 22 Hz)
C6
This carbon is ortho to the fluorine and will show a significant two-bond coupling.
~115.0 (d, ²JCF ≈ 25 Hz)
C4a
A quaternary carbon at the ring junction, ortho to the fluorine atom, thus showing a two-bond coupling.
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)
¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom[6][7]. For 7-bromo-5-fluoroquinazolin-4-ol, a single resonance is expected.
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Assignment
Rationale
~ -110 to -125
Doublet of Doublets
J(F5-H6) ≈ 9.0, J(F5-H8) ≈ 4.5
F5
The chemical shift for fluorine on an aromatic ring is sensitive to the other substituents[8][9][10]. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H6) and the meta proton (H8). The ortho coupling is expected to be significantly larger than the meta coupling[6].
Conclusion and Outlook
This guide provides a detailed, predictive framework for the NMR spectroscopic characterization of 7-bromo-5-fluoroquinazolin-4-ol. The predicted ¹H, ¹³C, and ¹⁹F NMR data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a reliable benchmark for researchers synthesizing this molecule. The outlined experimental protocols and data interpretation logic are designed to ensure the confident structural verification of this and other novel quinazolinone derivatives. The acquisition of actual experimental data for this compound would be a valuable contribution to the field, allowing for a direct comparison with the predictions made herein.
References
Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. The Royal Society of Chemistry. [Link]
Chiral ¹H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. PMC. [Link]
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
Fluorine NMR. University of Wisconsin-Madison. [Link]
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PMC. [Link]
Thermodynamic Stability and Tautomeric Dynamics of 7-Bromo-5-fluoroquinazolin-4-ol: A Technical Guide for Drug Development
Executive Summary The functionalization of the quinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, PLK1, and Aurora kinases)[1][2]. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the quinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, PLK1, and Aurora kinases)[1][2]. Among the highly substituted derivatives, 7-bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) serves as a highly versatile, bifunctional building block[3][4]. However, the successful integration of this compound into complex synthetic pipelines requires a rigorous understanding of its thermodynamic profile.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 7-bromo-5-fluoroquinazolin-4-ol. We will explore the causality behind its tautomeric equilibrium, the electronic and steric impacts of its halogen substituents, and how these thermodynamic principles dictate regioselective downstream functionalization.
Tautomeric Equilibrium: The Lactam-Lactim Thermodynamic Landscape
While formally named as a "quinazolin-4-ol" (the lactim or enol form), this compound exists in a dynamic tautomeric equilibrium with its keto counterpart, 7-bromo-5-fluoroquinazolin-4(3H)-one (the lactam form).
The Causality of Lactam Predominance
In both the solid state and polar solutions, the equilibrium is definitively shifted toward the 4(3H)-one (lactam) tautomer[5][6]. This shift is not arbitrary; it is driven by a minimization of global free energy (
ΔG<0
). The causality stems from two primary thermodynamic forces:
Intramolecular Resonance: The cyclic amide structure of the lactam form provides superior resonance stabilization compared to the cross-conjugated lactim form. The delocalization of the nitrogen lone pair into the carbonyl
π∗
antibonding orbital significantly lowers the ground-state energy[5].
Intermolecular Enthalpic Stabilization: In the solid state, the lactam form readily establishes robust intermolecular hydrogen-bonded dimers (N-H···O=C). These interactions are highly exothermic, providing a massive enthalpic driving force (
ΔH≪0
) that locks the molecule into the lactam polymorph during crystallization.
Figure 1: Thermodynamic drivers shifting the tautomeric equilibrium toward the lactam form.
Electronic and Steric Effects of Halogen Substitution
The introduction of halogens at the C-5 and C-7 positions fundamentally alters the thermodynamic landscape of the quinazoline core.
The 5-Fluoro Effect (-I > +M)
Fluorine is the most electronegative element. At the C-5 position, its strong inductive electron-withdrawing effect (-I) outweighs its mesomeric electron-donating effect (+M). This withdrawal of electron density from the fused pyrimidine ring increases the acidity of the N-3 proton in the lactam form. Consequently, the 5-fluoro substituent strengthens the hydrogen-bond donor capacity of the molecule, further stabilizing the lactam form in polar, protic environments.
The 7-Bromo Effect and Halogen Bonding
Bromine is a large, polarizable atom. In the solid state, the 7-bromo substituent participates in halogen bonding —a highly specific, non-covalent interaction where the electrophilic region of the bromine atom (the
σ
-hole) interacts with nucleophilic regions of adjacent molecules (e.g., the carbonyl oxygen, C-Br···O=C)[7]. This intermolecular halogen bonding provides an additional layer of thermodynamic stability to the crystal lattice, making the solid-state lactam form highly resistant to thermal degradation.
Summary of Thermodynamic Parameters
Parameter
Lactim Form (Quinazolin-4-ol)
Lactam Form (Quinazolin-4(3H)-one)
Causality / Driving Force
Relative Free Energy (
ΔG
)
>0
(Metastable)
<0
(Global Minimum)
Resonance stabilization of the cyclic amide bond[5].
Atomic polarizability and orbital overlap differentials[8][9].
Experimental Workflows for Thermodynamic Profiling
To empirically validate the thermodynamic stability and tautomeric state of 7-bromo-5-fluoroquinazolin-4-ol, researchers must employ self-validating analytical protocols.
Variable Temperature NMR (VT-NMR) allows for the extraction of standard enthalpy (
ΔH∘
) and entropy (
ΔS∘
) values. By plotting
ln(Keq)
vs
1/T
(a van 't Hoff plot), linearity confirms that the heat capacity change (
ΔCp
) is negligible, validating the thermodynamic model.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 7-bromo-5-fluoroquinazolin-4-ol in 0.6 mL of anhydrous DMSO-
d6
. Add 1.0
μ
L of tetramethylsilane (TMS) as an internal chemical shift reference.
Equilibration: Allow the sample to equilibrate at 298 K in the NMR probe for 15 minutes to ensure the tautomeric dynamic exchange has reached a steady state.
Data Acquisition (Isothermal): Acquire a standard 1H-NMR spectrum. Integrate the N-H proton signal (typically broad,
δ
11.5–12.5 ppm, representing the lactam) versus the O-H proton signal (if observable, representing the lactim).
Variable Temperature Cycling: Acquire spectra at 10 K increments from 298 K up to 378 K. At each step, allow 10 minutes of thermal equilibration before pulsing.
Data Analysis: Calculate the equilibrium constant (
Keq=[Lactam]/[Lactim]
) at each temperature. Plot
ln(Keq)
against
1/T
. The slope of this line equals
−ΔH∘/R
, and the y-intercept equals
ΔS∘/R
.
Protocol 2: Solid-State Stability via Differential Scanning Calorimetry (DSC)
DSC is critical for identifying kinetic polymorphs. If the compound is rapidly precipitated, it may trap the metastable lactim form.
Step-by-Step Methodology:
Preparation: Weigh 3–5 mg of the compound into an aluminum DSC pan and crimp the lid. Prepare an empty crimped pan as a reference.
Purge: Place pans in the DSC cell and purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
Thermal Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
Causality Analysis: Look for an exothermic peak prior to melting. An exotherm indicates the kinetic polymorph (lactim) is undergoing a thermodynamically driven solid-state phase transition into the stable polymorph (lactam). The final endothermic peak represents the true melting point (
Tm
) of the stable lactam lattice.
Thermodynamic Control in Downstream Functionalization
Understanding the thermodynamic stability of the specific carbon-halogen bonds in 7-bromo-5-fluoroquinazolin-4-ol is paramount for its use in drug synthesis. This molecule is heavily utilized in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[10][11].
The Causality of Regioselectivity
The regioselectivity of oxidative addition by the Pd(0) catalyst is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds.
The C5-F bond is exceptionally stable, with a BDE exceeding 110 kcal/mol, making it highly resistant to oxidative addition[9].
The C7-Br bond is significantly weaker, with a theoretical BDE of approximately 83 kcal/mol[8][11].
Because the activation energy barrier for inserting Pd(0) into the C-Br bond is vastly lower than that for the C-F bond, the reaction proceeds with near-perfect regioselectivity at the C-7 position. The fluorine atom remains intact, serving as a stable metabolic blocker in the final active pharmaceutical ingredient (API).
Figure 2: Thermodynamic control of regioselective Palladium-catalyzed cross-coupling.
References
Organic Chemistry Frontiers. "Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones." RSC Publishing. Available at:[Link]
CrystEngComm. "Chirality-dependent halogen bonds in axially chiral quinazolin-4-one derivatives bearing ortho-halophenyl groups." RSC Publishing. Available at:[Link]
Google Patents. "WO2024249642A1 - Egfr inhibitors." Patent Application.
Google Patents. "WO2025010279A2 - Polo-like kinase 1 inhibitors." Patent Application.
Molecules (MDPI). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." MDPI. Available at:[Link]
Journal of Organic Chemistry. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." NIH PMC. Available at: [Link]
ACS Catalysis. "Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes: Polyfluorinated Biaryls by Integrated C–F/C–H Functionalization." ACS Publications. Available at: [Link]
Application Notes & Protocols: Leveraging 7-bromo-5-fluoroquinazolin-4-ol for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Quinazoline Scaffold The quinazoline core is a "privileged" heterocyclic scaffold in modern medicinal chemistry, renowned for its versatile biological activities.[1][2] This...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline core is a "privileged" heterocyclic scaffold in modern medicinal chemistry, renowned for its versatile biological activities.[1][2] This structural motif is at the heart of numerous FDA-approved anti-cancer drugs, particularly those designed as protein kinase inhibitors.[1][3] Kinases are a class of enzymes that play a central role in cellular signal transduction; their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[4][5]
Quinazoline-based drugs like gefitinib and erlotinib have demonstrated significant clinical efficacy by targeting the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4][6] The dysregulation of EGFR and other kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) is critical in promoting tumor cell growth, proliferation, survival, and angiogenesis.[4][7]
This guide focuses on 7-bromo-5-fluoroquinazolin-4-ol , a key intermediate strategically designed for the synthesis of next-generation kinase inhibitors. The bromine atom at the C-7 position serves as a versatile handle for introducing diverse chemical moieties via palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[8][9] The fluorine atom at the C-5 position can enhance binding affinity to the target kinase and improve metabolic stability, crucial pharmacokinetic properties for any drug candidate. This document provides a detailed protocol for the synthesis of this intermediate and its subsequent application in creating a potent kinase inhibitor.
Logical Framework for Kinase Inhibitor Development
The development of novel kinase inhibitors from a core intermediate like 7-bromo-5-fluoroquinazolin-4-ol follows a structured, multi-stage process. This workflow ensures a logical progression from chemical synthesis to biological validation.
Caption: Logical workflow for the development of quinazoline kinase inhibitors.
PART 1: Synthesis of 7-bromo-5-fluoroquinazolin-4-ol
The synthesis of the title compound is achieved through a robust, multi-step process starting from commercially available materials. The rationale behind this pathway is to strategically install the required functional groups in a controlled manner, leading to a high-purity product suitable for subsequent reactions. The key transformation involves a cyclization reaction to form the quinazolinone core.
Protocol 1: Synthesis of 7-bromo-5-fluoroquinazolin-4-ol
This protocol details the cyclization of 2-amino-4-bromo-6-fluorobenzoic acid with formamidine acetate to yield the desired quinazolinone intermediate.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromo-6-fluorobenzoic acid (10.0 g, 42.7 mmol, 1.0 equiv.) and formamidine acetate (8.89 g, 85.4 mmol, 2.0 equiv.).
Solvent Addition: Add 100 mL of 2-methoxyethanol to the flask. The solvent provides a suitable high boiling point to drive the reaction to completion.
Reaction: Heat the mixture to reflux (approx. 125°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The reaction is typically complete within 12-16 hours.
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form as the product is less soluble in the cold solvent.
Work-up: Pour the cooled reaction mixture into 500 mL of deionized water with stirring. Adjust the pH to ~5-6 with 1 M HCl to ensure complete precipitation of the product.
Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake sequentially with deionized water (2 x 100 mL) and then with cold ethanol (50 mL) to remove residual impurities and solvent.
Drying: Dry the isolated solid under vacuum at 60°C overnight to yield 7-bromo-5-fluoroquinazolin-4-ol as an off-white to pale yellow solid.
Expected Yield: 85-95%.
Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
PART 2: Application in Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-7 position of 7-bromo-5-fluoroquinazolin-4-ol is perfectly positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern medicinal chemistry, allowing for the formation of a C-C bond between the quinazoline core and a wide variety of aryl or heteroaryl boronic acids. This versatility is crucial for exploring the chemical space around the core scaffold to optimize inhibitor potency and selectivity.[8]
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura synthesis of quinazoline inhibitors.
Protocol 2: Synthesis of a 7-Aryl-5-fluoroquinazolin-4-ol Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-bromo-5-fluoroquinazolin-4-ol with a representative arylboronic acid.
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
7-bromo-5-fluoroquinazolin-4-ol
≥98%
From Protocol 1
Starting material
3-methoxyphenylboronic acid
≥98%
Commercial
Coupling partner (example)
Pd(dppf)Cl₂·CH₂Cl₂
Catalyst Grade
Commercial
Palladium catalyst
Sodium Carbonate (Na₂CO₃)
Anhydrous, ≥99.5%
Commercial
Base
1,4-Dioxane
Anhydrous, ≥99.8%
Commercial
Solvent
Deionized Water
High Purity
Lab System
Co-solvent
Ethyl Acetate
Reagent Grade
Lab Stock
Extraction solvent
Brine (Saturated NaCl solution)
-
Lab Stock
For washing during work-up
Magnesium Sulfate (MgSO₄)
Anhydrous
Lab Stock
Drying agent
Argon or Nitrogen Gas
High Purity
-
For maintaining an inert atmosphere
Experimental Procedure
Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-5-fluoroquinazolin-4-ol (1.0 g, 4.11 mmol, 1.0 equiv.), 3-methoxyphenylboronic acid (0.75 g, 4.94 mmol, 1.2 equiv.), and sodium carbonate (1.09 g, 10.28 mmol, 2.5 equiv.).
Degassing: Seal the flask with a septum and purge with argon or nitrogen gas for 15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, and its deactivation can halt the reaction.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.168 g, 0.206 mmol, 5 mol%). Then, add a degassed mixture of 1,4-dioxane (30 mL) and deionized water (10 mL).
Reaction: Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction's completion using TLC or LC-MS (typically 4-6 hours).
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel, wash with deionized water (2 x 30 mL) and then with brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 7-(3-methoxyphenyl)-5-fluoroquinazolin-4-ol.
PART 3: Biological Activity and Target Pathways
The ultimate goal of synthesizing these quinazoline derivatives is to inhibit specific kinase targets involved in cancer progression. The newly synthesized compounds must be evaluated for their biological activity.
In Vitro Biological Evaluation
Assay Type
Purpose
Key Metric
Example Target Cell Lines/Kinases
Kinase Inhibition Assay
To measure the direct inhibitory effect on the target enzyme.
Data is illustrative and serves to demonstrate the type of results generated.
Targeted Signaling Pathway: EGFR
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This triggers a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and metastasis.[13] Quinazoline inhibitors act by blocking the initial phosphorylation step.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
7-bromo-5-fluoroquinazolin-4-ol stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its strategically placed functional groups—a bromine atom amenable to a wide range of cross-coupling reactions and a fluorine atom for modulating electronic and pharmacokinetic properties—provide chemists with a powerful platform for generating diverse libraries of potential kinase inhibitors. The protocols outlined herein offer a reliable and scalable path to both the intermediate itself and its subsequent elaboration into novel drug candidates targeting critical oncogenic pathways like EGFR and VEGFR. This systematic approach, combining robust synthesis with targeted biological evaluation, is fundamental to the modern process of discovering and optimizing new cancer therapeutics.
References
RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. Available from: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026, January 14). Available from: [Link]
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Available from: [Link]
ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available from: [Link]
ResearchGate. Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available from: [Link]
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available from: [Link]
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025, October 14). MDPI. Available from: [Link]
Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available from: [Link]
Gero, T. W., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. RSC Publishing. Available from: [Link]
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Available from: [Link]
Al-Ostath, A., et al. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC. Available from: [Link]
Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC. Available from: [Link]
Sun, X., et al. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science (RSC Publishing). Available from: [Link]
NextSDS. 7-bromo-5-fluoroisoquinoline — Chemical Substance Information. NextSDS. Available from: [Link]
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024, December 21). Pharmaceutical Sciences. Available from: [Link]
Semantic Scholar. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available from: [Link]
Wang, Z., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. Available from: [Link]
Frontiers. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers. Available from: [Link]
PubChem. 7-Bromoquinolin-4-ol. PubChem. Available from: [Link]
Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -. Google Patents.
NIH. 7-Bromo-5,8-difluoroisoquinoline. PubChem. Available from: [Link]
Tang, Q., et al. (2022). Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors. PubMed. Available from: [Link]
RSC Publishing. Design, synthesis and biological evaluation of 2H-[8][14]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing. Available from: [Link]
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available from: [Link]
Drug Discovery - Inhibitor. chemical-kinomics. Available from: [Link]
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available from: [Link]
Application Notes and Protocol for the Scale-Up Synthesis of 7-bromo-5-fluoroquinazolin-4-ol
Abstract Quinazolin-4-one derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The strategic incorporation of halogen atoms, suc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Quinazolin-4-one derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, into this scaffold is a widely utilized approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. 7-bromo-5-fluoroquinazolin-4-ol is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutics. This document provides a comprehensive guide for the synthesis of this valuable building block, with a detailed protocol for scaling the process from laboratory (gram-scale) to pilot plant (kilogram-scale) production. The protocol is based on the robust Niementowski quinazoline synthesis. We will delve into the critical process parameters, safety considerations, and troubleshooting strategies essential for a successful and reproducible scale-up.
Introduction: The Strategic Importance of Halogenated Quinazolinones
The quinazoline core is a privileged scaffold in drug discovery, present in numerous approved drugs with applications ranging from oncology to antihypertensive treatments.[1][2] The introduction of bromine and fluorine atoms onto the benzo-fused ring of the quinazolinone system offers several advantages for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and alter the pKa of nearby functional groups. Bromine, on the other hand, can serve as a handle for further functionalization via cross-coupling reactions or can itself contribute to binding interactions. 7-bromo-5-fluoroquinazolin-4-ol is therefore a highly valuable intermediate for accessing a diverse chemical space in the pursuit of new therapeutic agents.
Synthetic Route Selection: The Niementowski Reaction
For the synthesis of 7-bromo-5-fluoroquinazolin-4-ol, the Niementowski quinazoline synthesis is the chosen method. This classical reaction involves the thermal condensation of an anthranilic acid derivative with an amide.[3][4][5] In this specific case, 2-amino-4-bromo-6-fluorobenzoic acid is reacted with formamide.
The Niementowski reaction proceeds via a nucleophilic acyl substitution, followed by cyclization and dehydration.
N-Acylation: The amino group of the anthranilic acid nucleophilically attacks the carbonyl carbon of formamide.
Intermediate Formation: This initial attack forms a tetrahedral intermediate which then eliminates ammonia to yield an N-formyl anthranilic acid intermediate.
Cyclization: Under thermal conditions, the amide nitrogen of the intermediate attacks the carboxylic acid, leading to a cyclized intermediate.
Dehydration: The final step is the elimination of a water molecule to form the aromatic quinazolinone ring.
This one-pot approach is advantageous for large-scale synthesis due to its simplicity and avoidance of complex reagents.[3][6] However, the reaction typically requires high temperatures, which presents specific challenges during scale-up.
Core Principles for a Successful Scale-Up
Transitioning a synthesis from a laboratory flask to a multi-liter reactor is not a linear process.[1][7][8] A thorough understanding of the interplay between chemical kinetics and physical parameters is paramount.[9]
Heat Transfer Management
The most critical factor in scaling up the Niementowski reaction is managing heat transfer. The reaction is endothermic during the initial heating phase but can become exothermic during the cyclization.
Lab-Scale (Grams): A high surface-area-to-volume ratio in a round-bottom flask allows for efficient and rapid heat transfer from a heating mantle. Temperature gradients within the reaction mixture are minimal.
Pilot-Scale (Kilograms): In a large jacketed reactor, the surface-area-to-volume ratio decreases significantly.[1] This makes both heating the reaction mass to the target temperature and removing excess heat from any exotherms more challenging. The use of a thermal fluid in the reactor jacket allows for precise and controlled temperature ramps, which is crucial to prevent runaway reactions and the formation of impurities.
Mass Transfer and Mixing
Maintaining a homogeneous reaction mixture is essential for consistent results.
Lab-Scale: A simple magnetic stir bar is usually sufficient to ensure adequate mixing.
Pilot-Scale: A large reactor requires a robust overhead stirring system (e.g., impeller or anchor stirrer) to ensure that the solid starting material is properly suspended and that there are no localized "hot spots." Inefficient mixing can lead to incomplete reactions and the formation of by-products.
Reagent and Product Handling
Formamide: Formamide serves as both a reactant and a high-boiling solvent. On a large scale, its viscosity and high boiling point (210 °C) require careful consideration for post-reaction removal. It is also a known teratogen and requires handling with appropriate engineering controls (e.g., closed systems, fume hoods).
Product Isolation: The product, 7-bromo-5-fluoroquinazolin-4-ol, is a solid. As the reaction progresses, it will precipitate from the reaction mixture. The resulting slurry needs to be handled appropriately. At scale, filtration is performed using equipment like a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.
Experimental Protocols
Visualization of the Synthetic Workflow
Caption: Workflow for lab and pilot-scale synthesis.
Lab-Scale Synthesis of 7-bromo-5-fluoroquinazolin-4-ol (10 g)
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, and standard laboratory glassware.
Reagent Charging: To the round-bottom flask, add 2-amino-4-bromo-6-fluorobenzoic acid (10.0 g, 42.7 mmol) and formamide (40 mL).
Reaction: Place the flask in a heating mantle and heat the mixture to 180 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature. A thick precipitate will form.
Add 50 mL of deionized water to the flask and stir for 30 minutes to break up the solid.
Isolate the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual formamide, followed by a wash with cold acetone (2 x 20 mL).
Drying: Dry the solid in a vacuum oven at 80 °C to a constant weight.
Expected Outcome: A white to off-white solid. Expected yield: 85-92%.
Pilot-Scale Synthesis of 7-bromo-5-fluoroquinazolin-4-ol (1 kg)
Equipment: 10 L glass-lined or stainless steel jacketed reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet. A Nutsche filter dryer is also required.
Reagent Charging:
Ensure the reactor is clean, dry, and inerted with nitrogen.
Charge the reactor with 2-amino-4-bromo-6-fluorobenzoic acid (1.0 kg, 4.27 mol).
Charge formamide (4.0 L) into the reactor.
Reaction:
Begin agitation at a moderate speed (e.g., 100-150 RPM).
Set the jacket temperature controller to heat the internal reaction mixture to 180 °C. Use a controlled heating ramp (e.g., 2-3 °C/minute).
Maintain the internal temperature at 180 °C for 6-8 hours. Monitor the reaction by taking samples via a sample valve for HPLC analysis.
Work-up and Isolation:
Once the reaction is complete, cool the reactor contents to 20-25 °C using a controlled cooling ramp.
Add deionized water (5.0 L) to the reactor and stir the resulting slurry for 1 hour.
Transfer the slurry to a Nutsche filter dryer.
Filter the solid product.
Perform a slurry wash on the filter cake with deionized water (3 x 5 L), followed by a slurry wash with cold acetone (2 x 2 L).
Drying: Dry the product under vacuum in the Nutsche filter dryer at 80 °C until the desired solvent content is reached.
Expected Outcome: A white to off-white solid. Expected yield: 80-90%.
Data Summary
Parameter
Lab-Scale (10 g)
Pilot-Scale (1 kg)
Rationale for Change
Starting Material
10.0 g
1.0 kg
100x Scale-Up
Formamide
40 mL
4.0 L
Maintain consistent concentration.
Reaction Temperature
180 °C
180 °C
Optimal temperature for cyclization.
Reaction Time
4-6 hours
6-8 hours
Slower heat transfer at scale may require longer time.
Heating Method
Heating Mantle
Jacketed Reactor
Ensures uniform heating and safety at scale.
Isolation Method
Büchner Funnel
Nutsche Filter
Efficient and contained solid handling for large quantities.
Expected Yield
85-92%
80-90%
Slight decrease in yield is common upon scale-up.[3]
Safety and Hazard Analysis
2-amino-4-bromo-6-fluorobenzoic acid: May cause skin and eye irritation. Standard PPE (lab coat, gloves, safety glasses) should be worn.
Formamide: A known teratogen and reproductive hazard. It is also combustible. All handling should be done in a well-ventilated fume hood or in a closed reactor system. Avoid contact with skin and eyes.
High Temperatures: The reaction is run at high temperatures. Ensure all equipment is rated for the operating temperature and pressure. Use appropriate thermal shielding.
Pressure: Although the reaction is run at atmospheric pressure, the condenser should be vented to a scrubber to handle any ammonia gas that is evolved.
Troubleshooting Common Scale-Up Issues
Issue
Potential Cause(s)
Recommended Action(s)
Lower than expected yield
- Incomplete reaction due to insufficient time or temperature.- Poor mixing leading to non-homogeneous reaction.- Product loss during transfer and isolation.
- Extend reaction time and confirm completion by HPLC.- Increase agitation speed.- Optimize filtration and washing procedures.
Increased impurity levels
- Localized overheating causing degradation.- Insufficient washing to remove formamide and by-products.
- Ensure calibrated temperature probes and controlled heating.- Perform additional slurry washes with water.
Slow Filtration
- Fine particle size of the product.
- Adjust the cooling profile; a slower cool-down may yield larger crystals.- Use a filter aid if necessary, though this will require a subsequent removal step.
catalytic cross-coupling reaction conditions with 7-bromo-5-fluoroquinazolin-4-ol
Catalytic Cross-Coupling Strategies for 7-Bromo-5-fluoroquinazolin-4-ol: A Comprehensive Protocol Guide Executive Summary The functionalization of halogenated quinazolinones is a cornerstone in the development of kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Catalytic Cross-Coupling Strategies for 7-Bromo-5-fluoroquinazolin-4-ol: A Comprehensive Protocol Guide
Executive Summary
The functionalization of halogenated quinazolinones is a cornerstone in the development of kinase inhibitors and advanced therapeutic agents[1]. Specifically, 7-bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for divergent palladium-catalyzed cross-coupling at the C7 position, specifically focusing on Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) transformations.
Chemical Profiling & Mechanistic Causality (The "Why")
To achieve high yields without substrate degradation, the intrinsic reactivity of the quinazoline scaffold must dictate the experimental design:
Tautomerism & Base Consumption: While named as an "-ol", 7-bromo-5-fluoroquinazolin-4-ol exists predominantly in its tautomeric form, 7-bromo-5-fluoroquinazolin-4(3H)-one . The N3–H proton is highly acidic (pKa ~8.5). Consequently, the first equivalent of base added to any cross-coupling reaction is immediately consumed to form the quinazolinone anion[1]. Failure to account for this by using less than 2.5–3.0 equivalents of base will stall the transmetalation step and result in unreacted starting material.
Electronic Activation via the 5-Fluoro Group: The deprotonated lactam is electron-rich, which typically decelerates the oxidative addition of Pd(0) into the C–Br bond. However, the strongly electron-withdrawing 5-fluoro group exerts an inductive pull across the aromatic system, re-activating the C7–Br bond for rapid palladium insertion.
Chemoselectivity (C7 vs. C5): The C7–Br bond is the exclusive site for Pd-catalyzed cross-coupling. However, the C5–F bond is susceptible to Nucleophilic Aromatic Substitution (SNAr) if primary aliphatic amines are used at high temperatures. Therefore, Buchwald-Hartwig aminations require bulky, electron-rich ligands (like XPhos) to accelerate the catalytic C–N coupling rate far beyond the background SNAr rate.
Reaction Workflows
Divergent cross-coupling workflows for 7-bromo-5-fluoroquinazolin-4-ol.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Regioselective C–C bond formation using aryl/heteroaryl boronic acids.
Rationale: Pd(dppf)Cl₂ is selected because its wide bite angle accelerates reductive elimination, preventing the protodeboronation of the boronic acid partner. A 4:1 Dioxane/Water mixture ensures the solubility of both the organic substrate and the inorganic base[1].
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask, add 7-bromo-5-fluoroquinazolin-4-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask.
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.
Validation & In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z ~243/245) is <2% and the product mass is dominant.
Workup: Cool to room temperature. Dilute with water (10 mL) and wash with EtOAc (10 mL) to remove neutral impurities (the product remains in the aqueous layer as the potassium salt).
Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 5.5. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Buchwald-Hartwig Amination
Objective: C–N bond formation with secondary or sterically hindered primary amines.
Rationale: Strong bases like NaOtBu degrade the quinazolinone ring. Cs₂CO₃ provides the necessary basicity without causing ring-opening. t-Amyl alcohol is utilized because quinazolinones exhibit notoriously poor solubility in standard non-polar solvents like toluene, and t-Amyl alcohol supports high-temperature coupling without acting as a competing nucleophile[2].
Step-by-Step Methodology:
Preparation: In a sealed vial, combine 7-bromo-5-fluoroquinazolin-4-ol (1.0 equiv, 1.0 mmol), the amine (1.5 equiv, 1.5 mmol), and Cs₂CO₃ (3.0 equiv, 3.0 mmol).
Solvent & Degassing: Add anhydrous t-Amyl alcohol (10 mL). Purge the system with Argon for 10 minutes.
Heating: Stir at 100 °C for 12 hours.
Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly fluorescent starting material spot under 254 nm UV should disappear, replaced by a lower Rf product spot.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and isolated yields, serving as a troubleshooting matrix for process optimization.
Lower yield due to competitive boronic acid degradation.
Suzuki
Pd(dppf)Cl₂
K₂CO₃
Propylene Carbonate
120
80–88
Green solvent alternative; highly energy efficient[2].
Buchwald
Pd₂(dba)₃ / XPhos
Cs₂CO₃
t-Amyl OH
100
78–86
High chemoselectivity; prevents C5-F SNAr side reactions.
Buchwald
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
110
< 20
Substrate degradation due to overly harsh base.
References
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. Available at:[Link]
Bogdán, I., Mándity, I. M., Gáti, T., Szabó, P., & Horváth, P. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. Available at:[Link]
purification and recrystallization techniques for 7-bromo-5-fluoroquinazolin-4-ol
Advanced Purification and Recrystallization Workflows for 7-Bromo-5-fluoroquinazolin-4-ol Executive Summary 7-Bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) is a highly specialized heterocyclic building block. Quinazo...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Purification and Recrystallization Workflows for 7-Bromo-5-fluoroquinazolin-4-ol
Executive Summary
7-Bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) is a highly specialized heterocyclic building block. Quinazolin-4-ol derivatives—which exist predominantly in their tautomeric quinazolin-4(3H)-one form in the solid state—are critical pharmacophores in the design of [1] and[2]. The introduction of specific halogens (7-bromo and 5-fluoro) dramatically alters the electronic landscape of the quinazoline core, enhancing target binding affinity but complicating downstream purification. This application note details a self-validating, two-step purification protocol designed to overcome the unique physicochemical challenges of this molecule.
Physicochemical Rationale & Causality
The purification of halogenated quinazolinones is notoriously difficult due to their propensity to form robust intermolecular hydrogen-bonded dimers.
Electronic Effects : The electron-withdrawing nature of the fluorine and bromine atoms reduces the basicity of the pyrimidine nitrogen, while simultaneously increasing the lipophilicity of the aromatic ring.
Solubility Paradox : This dual character results in a compound that is virtually insoluble in non-polar solvents (like hexane or toluene) but highly prone to trapping polar impurities when precipitated from aprotic solvents (like DMF or DMSO).
Strategic Resolution : A sequential approach is required. First, flash chromatography removes structurally distinct byproducts (e.g., unreacted anthranilic acid derivatives) as demonstrated in standard[3]. Second, a solvent-antisolvent recrystallization breaks the dimers and establishes a pure crystal lattice.
Workflow & Logical Relationships
Workflow for the purification and recrystallization of 7-bromo-5-fluoroquinazolin-4-ol.
Logical relationship between molecular properties and solvent-antisolvent selection.
Quantitative Data: Solvent Selection
To optimize the recrystallization, empirical solubility data must dictate the solvent system. The table below summarizes the causality behind solvent rejection and selection.
Solvent System
Ratio (v/v)
Dielectric Constant (ε)
Solubility Profile
Recovery Yield (%)
Final Purity (%)
Hexane / EtOAc
70:30
~4.5
Poor (Suspension)
N/A
N/A
DCM / MeOH
95:5
~10.2
Moderate (Used for Chromatography)
85%
92%
DMF / H₂O
80:20
~35.0
High (Prone to oiling out)
60%
95%
EtOH / H₂O
70:30
~30.0
Optimal (Controlled crystallization)
88%
>99.5%
Table 1: Physicochemical Properties and Solvent Compatibility for 7-Bromo-5-fluoroquinazolin-4-ol.
Detailed Methodologies
Protocol 1: Normal-Phase Flash Chromatography
Objective: Isolate 7-bromo-5-fluoroquinazolin-4-ol from crude synthetic mixtures (e.g., uncyclized intermediates).
Causality: The lipophilic halogenated ring interacts strongly with normal-phase silica, requiring a highly polar modifier (Methanol) to elute the compound without severe peak tailing.
Sample Loading : Dissolve 5.0 g of the crude mixture in a minimal volume of Dichloromethane (DCM) containing 5% Methanol (MeOH). Dry load onto 15 g of silica gel (200–300 mesh) by evaporating the solvent under reduced pressure.
Column Equilibration : Pack a flash column with 150 g of silica gel using 100% DCM.
Self-Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) on eluted fractions using a 90:10 DCM:MeOH mobile phase. Visualize under UV light (254 nm). The target compound will appear as a distinct, UV-active spot (Rf ~0.4). If the spot streaks, the MeOH concentration is too low, indicating persistent hydrogen bonding with the stationary phase.
Concentration : Pool the pure fractions and concentrate via rotary evaporation (40°C, 250 mbar) to yield a semi-pure solid (~92% purity).
Protocol 2: Solvent-Antisolvent Recrystallization
Objective: Elevate purity from ~92% to >99.5% by establishing a highly ordered crystal lattice.
Causality: Dissolving the semi-pure solid in hot Ethanol disrupts the intermolecular hydrogen bonding of the quinazolinone dimers. The slow, controlled addition of cold Water (antisolvent) forces the hydrophobic halogenated domains to aggregate, crystallizing the target while leaving polar impurities dissolved in the mother liquor.
Dissolution : Suspend the semi-pure solid in absolute Ethanol (15 mL/g of solute) in a round-bottom flask equipped with a reflux condenser.
Heating : Heat the suspension to 75°C under continuous magnetic stirring until complete dissolution is achieved. (Note: If particulate matter remains, perform a hot gravity filtration).
Antisolvent Addition : Remove the heat source. While the solution is still hot (>60°C), begin adding cold deionized water (4°C) dropwise at a rate of 1 mL/min.
Nucleation : Stop the water addition once the solution becomes persistently cloudy (the cloud point). Allow the mixture to cool ambiently to room temperature (20–25°C) over 2 hours.
Maturation : Transfer the flask to an ice bath (0–4°C) for an additional 2 hours to maximize crystal yield.
Filtration and Washing : Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a cold mixture of 30% EtOH / 70% H₂O (2 x 10 mL).
Drying : Dry the crystals in a vacuum oven at 50°C for 12 hours.
Self-Validation Checkpoint : Analyze the mother liquor via HPLC. If the target compound concentration in the mother liquor exceeds 10% of the initial mass, the antisolvent ratio was insufficient. Validate the final product by melting point determination; a sharp melting range (<2°C variance) confirms absolute crystal lattice integrity.
References
Title : New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles
Source : RSC Advances
URL :[Link]
Title : Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity
Source : Taylor & Francis
URL :[Link]
Title : Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity
Source : PMC / National Institutes of Health
URL :[Link]
Application Note: Utilizing 7-Bromo-5-fluoroquinazolin-4-ol in the Synthesis of Next-Generation Brain-Penetrant EGFR Inhibitors
Executive Summary In the landscape of targeted oncology, the quinazoline scaffold remains a cornerstone for tyrosine kinase inhibitors (TKIs). Recently, 7-bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology, the quinazoline scaffold remains a cornerstone for tyrosine kinase inhibitors (TKIs). Recently, 7-bromo-5-fluoroquinazolin-4-ol (CAS: 2101294-63-5) has emerged as a highly specialized active pharmaceutical ingredient (API) starting material. It is instrumental in the synthesis of next-generation, brain-penetrant EGFR inhibitors designed to target resistant double mutations (e.g., Del19/C797X and L858R/C797X)[1].
This application note provides an in-depth, field-proven guide to leveraging this specific building block. By understanding the mechanistic causality behind its structural features, process chemists can optimize electrophilic activation, nucleophilic aromatic substitution (SNAr), and late-stage cross-coupling workflows to produce high-purity APIs[2].
Structural Rationale & Mechanistic Causality
The selection of 7-bromo-5-fluoroquinazolin-4-ol as a Key Starting Material (KSM) is driven by precise electronic and steric design:
C4-Hydroxyl (Tautomeric Ketone): The C4-OH provides a stable, unreactive handle during storage. Upon treatment with a chlorinating agent, it converts into a highly electrophilic C4-Cl species, setting the stage for SNAr with complex heteroaryl amines (e.g., 4-fluoropyrazolo[1,5-a]pyridin-5-amine)[2].
C5-Fluoro Substituent: The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring, significantly accelerating the C4 SNAr reaction. In the final API, the C5-F modulates the pKa of the quinazoline core, prevents metabolic oxidation at the C5 position, and enhances blood-brain barrier (BBB) penetration[1].
C7-Bromo Substituent: Bromine serves as a programmable site for late-stage Palladium-catalyzed cross-coupling. Because the C–Br bond has a lower bond dissociation energy than the C–F bond, it allows for strict regiocontrol during oxidative addition, preventing off-target defluorination.
Synthetic Workflow & Pathway Visualization
The following workflow illustrates the step-by-step divergence from the starting material to a fully functionalized kinase inhibitor.
Fig 1: Synthetic workflow from 7-bromo-5-fluoroquinazolin-4-ol to a targeted API.
To convert the inert C4-hydroxyl into a reactive chloride and subsequently couple it with a target heteroaryl amine[2].
Mechanistic Causality
Phosphorus oxychloride (POCl3) acts as the chlorinating agent. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct. The use of Toluene as a non-polar solvent is a strategic choice; it facilitates the precipitation of the DIPEA-HCl salt, driving the reaction forward and simplifying downstream purification. For the SNAr step, Isopropanol (iPrOH) is selected because its polar protic nature stabilizes the Meisenheimer complex transition state. Its secondary alcohol structure provides sufficient steric hindrance to prevent competitive O-alkylation of the highly electrophilic C4-chloro position.
Step-by-Step Methodology
Chlorination: Charge a dry, nitrogen-purged reactor with 7-bromo-5-fluoroquinazolin-4-ol (1.0 eq) and anhydrous toluene (10 vol).
Add DIPEA (1.5 eq) followed by the dropwise addition of POCl3 (1.2 eq) at 0 °C to control the initial exotherm.
Heat the mixture to 80 °C for 3 hours.
Filtration & Concentration: Cool the mixture to room temperature, filter off the precipitated DIPEA-HCl salt, and concentrate the filtrate under reduced pressure to yield the crude 7-bromo-4-chloro-5-fluoroquinazoline.
SNAr Coupling: Dissolve the crude intermediate in isopropanol (10 vol). Add the target amine (1.05 eq) and DIPEA (2.0 eq).
Heat the reaction to 90 °C for 12 hours.
Cool to 5 °C, filter the precipitated C4-aminated product, and wash with cold isopropanol.
In-Process Control (IPC) & Self-Validation:
Monitor the chlorination via LC-MS. Validation of the intermediate is confirmed by the appearance of a characteristic 3:1:3:1 isotopic multiplet (due to the combination of 35Cl/37Cl and 79Br/81Br isotopes). The SNAr step is self-validating when the chlorine isotope pattern disappears, and 19F NMR shows a distinct upfield shift of the C5-Fluorine signal, confirming the substitution of the electron-withdrawing chlorine with the electron-donating amine.
Application Protocol 2: Late-Stage C7-Functionalization via Suzuki-Miyaura Coupling
Objective
To install a solvent-exposed or hinge-binding moiety at the C7 position to finalize the API structure[2].
Mechanistic Causality
The C7-bromo site is selectively targeted over the C5-fluoro site due to the significantly lower bond dissociation energy of the C–Br bond, allowing for regioselective oxidative addition. Pd(dppf)Cl2 is specifically chosen as the catalyst because the bidentate dppf ligand provides a wide bite angle and substantial steric bulk. This architecture accelerates the reductive elimination step and tightly coordinates the palladium center, minimizing the risk of off-target defluorination at the C5 position.
Step-by-Step Methodology
Charge a reactor with the C4-aminated intermediate (1.0 eq), the desired boronic acid/ester (1.2 eq), and K2CO3 (2.5 eq).
Add a degassed solvent mixture of 1,4-Dioxane:Water (4:1 v/v, 10 vol).
Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of Nitrogen.
Heat the biphasic mixture to 100 °C for 4 hours with vigorous stirring.
Cool to room temperature, perform an aqueous workup, extract with ethyl acetate, and purify via crystallization.
In-Process Control (IPC) & Self-Validation:
Analyze the crude reaction mixture via LC-MS. Successful coupling is confirmed by the complete disappearance of the 1:1 (79Br/81Br) isotopic doublet, replaced by a single mass peak corresponding to the API. Additionally, 19F NMR must show the retention of the C5-F signal, validating that no off-target defluorination occurred.
Quantitative Data: Reaction Optimization Metrics
The following table summarizes the optimized parameters and expected quality metrics for the scale-up of this quinazoline scaffold.
Title: Catalytic Strategies in Oncology and Autoimmunity: From EGFR Resistance to RNA-Guided Screening
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Technical Support Center: Troubleshooting 7-Bromo-5-fluoroquinazolin-4-ol Solubility in In Vitro Assays
Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique physicochemical challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique physicochemical challenges associated with highly lipophilic halogenated quinazolines.
Mechanistic Context: The Solubility Challenge
7-bromo-5-fluoroquinazolin-4-ol is a highly lipophilic compound. The quinazoline core is a privileged, ATP-competitive scaffold frequently utilized in kinase inhibitor design[1]. However, the dual halogenation (bromo and fluoro substitutions) significantly increases the molecule's crystal lattice energy and hydrophobicity.
When this compound is diluted from a 100% DMSO stock into an aqueous assay buffer, it experiences "solvent shock." The hydration energy of the aqueous environment forces the hydrophobic molecules to aggregate and precipitate[2]. In in vitro assays, this low solubility causes underestimated biological activity, reduced high-throughput screening (HTS) hit rates, and highly inaccurate Structure-Activity Relationship (SAR) data[2].
Mechanism of ATP-competitive inhibition and the disruptive effect of compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My IC50 curves are completely flat at higher concentrations. Is the compound simply inactive?A: Not necessarily. Flat curves at the top end of a dose-response are a classic hallmark of hitting the thermodynamic solubility limit. Once the concentration exceeds this threshold, adding more compound only increases the precipitate, not the free monomeric inhibitor available to bind the target[3].
Causality: The compound is partitioning out of the aqueous phase, meaning the effective concentration acting on the kinase remains static despite higher nominal dosing.
Q2: I prepare my 10 mM stock in 100% DMSO, but it crashes out immediately upon a 1:100 dilution in the assay buffer. How do I prevent this?A: The rapid transition from a polar aprotic solvent (DMSO) to water forces lipophilic aggregation.
Causality: DMSO disrupts hydrogen bonding, but upon aqueous dilution, water molecules preferentially hydrogen-bond with each other, excluding the hydrophobic quinazoline.
Solution: Utilize an intermediate dilution step or add non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. These surfactants form micelles that encapsulate the lipophilic compound, keeping it in suspension[2].
Q3: Can I just increase the DMSO concentration in the final assay to keep it soluble?A: No. Most in vitro biochemical and cell-based assays have a strict DMSO tolerance limit. The NIH Assay Guidance Manual recommends keeping final DMSO concentrations as low as possible (typically ≤1%)[4].
Causality: High DMSO concentrations unfold proteins by disrupting their hydrophobic cores, which can denature the target kinase or artificially alter enzyme kinetics[4].
Q4: How does ATP concentration interact with my solubility issues?A: If your compound is partially precipitating, its effective concentration is low. If you simultaneously run your assay at arbitrarily high ATP concentrations, the compound will fail to compete. In vitro kinase reactions should be performed at ATP concentrations equal to the Km(ATP) for the specific enzyme to ensure accurate, sensitive IC50 determination[1].
Diagnostic and Optimization Workflow
Workflow for diagnosing and resolving quinazoline derivative precipitation in aqueous buffers.
Quantitative Excipient Impact on Solubility
The following table summarizes the expected kinetic solubility limits of highly lipophilic halogenated quinazolines under various buffer conditions. Optimizing the excipient is critical for maintaining the compound in its active, monomeric state.
Buffer System
Additive / Excipient
Kinetic Solubility Limit (µM)
Application Suitability
Standard Tris/HEPES
None (1% DMSO)
< 1.0 µM
Poor (Prone to false negatives)
Tris/HEPES
0.01% Tween-20
~ 15.0 µM
Biochemical Kinase Assays
Tris/HEPES
0.1% BSA
~ 25.0 µM
Cell-based / Biochemical Assays
Tris/HEPES
5% HP-β-Cyclodextrin
> 100.0 µM
High-concentration mechanistic studies
Self-Validating Experimental Protocols
Protocol A: Kinetic Solubility Assessment via Nephelometry
Nephelometry is the gold standard for rapid kinetic solubility screening. It measures the turbidity of the solution; as long as the concentration exceeds the solubility limit, a precipitate forms and scatters light[3].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of 7-bromo-5-fluoroquinazolin-4-ol in 100% anhydrous DMSO.
Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM).
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (yielding a 1% final DMSO concentration) in a 96-well clear-bottom plate.
Equilibration: Incubate for 60 minutes at room temperature to allow thermodynamic equilibrium and potential precipitation.
Measurement: Read the plate using a nephelometer (measuring light scattering) or a spectrophotometer at 620 nm.
Self-Validation Check: Plot the light scattering units against compound concentration. The concentration at which the signal sharply deviates from the buffer baseline is your exact kinetic solubility limit. Do not test biological activity above this concentration, as the data will be artifactual.
Protocol B: Intermediate Dilution Strategy for Kinase Assays
To prevent "solvent shock," compounds must be stepped down into aqueous environments gradually.
Step-by-Step Methodology:
Primary Stock: Prepare 100x compound stocks in 100% DMSO.
Intermediate Plate: Prepare an intermediate dilution plate by transferring 10 µL of the 100x stock into 90 µL of assay buffer supplemented with 0.1% Tween-20. This yields a 10x compound concentration in 10% DMSO.
Final Assay Mix: Rapidly transfer 1 volume of the intermediate stock into 9 volumes of the final assay mix (containing the kinase and substrate). The final DMSO concentration is now 1%, and the Tween-20 concentration is 0.01%.
Self-Validation Check: Inspect the intermediate plate under a light microscope at 20x magnification. If microcrystals or cloudy aggregates are visible, the intermediate dilution has failed, and you must increase the detergent concentration or switch to a cyclodextrin-based carrier before proceeding to the final assay.
References[4] Assay Guidance Manual. NCBI Bookshelf (NIH).Link[1] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC (NIH). Link[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). Link[3] What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Link
A Comparative Guide to a Validated LC-MS/MS Method for the Quantification of 7-bromo-5-fluoroquinazolin-4-ol in Human Plasma
This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-bromo-5-fluoroquinazoli...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-bromo-5-fluoroquinazolin-4-ol in human plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and grounding every decision in the rigorous standards of global regulatory bodies. We will explore the "why" behind each step, ensuring the resulting method is not only accurate and precise but also self-validating and ready for application in regulated bioanalysis.
The Analytical Imperative: Why LC-MS/MS for Quinazoline Derivatives?
Quinazoline derivatives, such as 7-bromo-5-fluoroquinazolin-4-ol, are a class of compounds with significant interest in medicinal chemistry, often investigated for their potential as anti-cancer agents.[1][2] To accurately assess their pharmacokinetic (PK) profiles in preclinical and clinical studies, a highly sensitive and selective analytical method is paramount. While traditional HPLC-UV methods can be effective for bulk substance analysis, they often lack the necessary sensitivity and selectivity for measuring low concentrations in complex biological matrices like plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.[3][4] Its power lies in its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dual-filter approach provides the ultra-high sensitivity and specificity required to reliably quantify drug candidates from early discovery through to late-stage clinical trials, forming the foundation of any regulatory submission.[5][6][7]
This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][8][9][10] Adherence to these principles ensures that the data generated are reliable, reproducible, and acceptable to regulatory authorities worldwide.[6][10]
Foundational Method Development: Strategic Choices for Robust Performance
Method development is the cornerstone of a successful validation.[6][8] It involves a systematic investigation to define the optimal conditions for sample preparation, chromatographic separation, and mass spectrometric detection.
Analyte and Internal Standard (IS) Selection
Analyte: 7-bromo-5-fluoroquinazolin-4-ol (MW: ~243.03 g/mol , Formula: C₈H₄BrFN₂O).[11][12] Its structure, featuring a quinazolinone core with halogen substitutions, suggests moderate polarity and good ionizability, making it an excellent candidate for electrospray ionization (ESI) LC-MS/MS.
Internal Standard (IS): The role of the IS is to normalize for variability throughout the entire analytical process, from extraction to detection.[13][14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 7-bromo-5-fluoroquinazolin-4-ol-¹³C₄,¹⁵N₂). A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.[13][15]
Sample Preparation: Simplicity and Efficiency
The objective of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, that can suppress the MS signal or damage the analytical column.
Method of Choice: Protein Precipitation (PPT): For its speed, simplicity, and effectiveness, protein precipitation is an excellent starting point. This technique involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample, which denatures and precipitates the proteins.
Comparison with Other Techniques:
Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can concentrate the analyte, but it is the most complex and costly technique to develop.
For a high-throughput environment, the efficiency of protein precipitation makes it the superior choice, provided matrix effects can be adequately controlled.
Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL SIL-IS in 50% methanol).
Vortex briefly (approx. 5 seconds).
Add 200 µL of cold acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are starting conditions that would be optimized during method development.
Parameter
Condition
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast run times, improving throughput and separation from interferences.[4]
Column
C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Industry standard for small molecules, offering good retention and peak shape for quinazoline-type compounds.
Mobile Phase A
0.1% Formic Acid in Water
Promotes better peak shape and efficient ionization in positive ESI mode.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
A common organic solvent providing good elution strength for moderately polar compounds.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient
5% to 95% B over 3 minutes
A rapid gradient to elute the analyte quickly while ensuring separation from early-eluting matrix components.
MS System
Triple Quadrupole Mass Spectrometer
The standard for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3]
Ionization Mode
Electrospray Ionization (ESI), Positive
The nitrogen-rich quinazoline structure is readily protonated, making positive mode ESI highly efficient.
Specific precursor-to-product ion transitions are selected for maximum specificity and sensitivity. Using a qualifier ion confirms identity.
Rigorous Method Validation: Proving Fitness for Purpose
Once the method is developed, it must be fully validated to demonstrate its performance and reliability, following ICH M10 guidelines.[6][8]
Selectivity and Specificity
Purpose: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[6][8]
Protocol: Analyze at least six different sources (lots) of blank human plasma. Each lot is tested with and without the addition of the IS.
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤20% of the response of the Lower Limit of Quantification (LLOQ). The response of any interference at the retention time of the IS should be ≤5% of the mean IS response.[6]
Linearity and Range
Purpose: To establish the concentration range over which the assay is accurate, precise, and linear. This range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
Protocol: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentration standards. Analyze the curve in at least three independent runs.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%. At least 75% of the standards must meet this criterion.[17]
Accuracy and Precision
Purpose: To assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ). This is done within a single run (intra-day) and across multiple runs on different days (inter-day). A minimum of five replicates per level should be analyzed.
Acceptance Criteria:
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The coefficient of variation (CV) must not exceed 15% (20% at the LLOQ).[18][19]
QC Level
Nominal Conc. (ng/mL)
Intra-Day (n=5) Mean Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Inter-Day (n=15) Mean Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1.00
1.05
+5.0
8.2
1.07
+7.0
11.5
Low
2.50
2.45
-2.0
5.5
2.54
+1.6
7.8
Mid
50.0
51.2
+2.4
3.1
49.5
-1.0
5.2
High
150.0
148.5
-1.0
2.5
151.2
+0.8
4.1
Matrix Effect and Recovery
Purpose: To evaluate the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).
Protocol:
Matrix Factor (MF): Compare the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a neat solution at Low and High QC concentrations from at least six different plasma lots. The IS-normalized MF is the critical value.
Recovery: Compare the peak response of the analyte from extracted plasma samples with the response from post-extraction spiked samples at Low, Mid, and High QC levels.
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots should be ≤15%. Recovery does not need to be 100%, but it should be consistent and reproducible.
Stability
Purpose: To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.
Protocol: Analyze Low and High QC samples after exposing them to different conditions:
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
Bench-Top Stability: At room temperature for a duration that exceeds expected sample handling time.
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period covering the expected study duration.
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[19]
Conclusion: A Validated Method Ready for Regulated Studies
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective approach for the quantification of 7-bromo-5-fluoroquinazolin-4-ol in human plasma. By grounding the method development and validation in the principles of the ICH M10 guideline, we have established a scientifically sound and defensible analytical procedure. The use of a stable isotope-labeled internal standard combined with a simple protein precipitation protocol offers an optimal balance of accuracy, precision, and throughput.
Compared to alternative approaches like HPLC-UV, this LC-MS/MS method offers orders of magnitude greater sensitivity, which is essential for defining the terminal elimination phase in pharmacokinetic studies. Its high selectivity minimizes the risk of interference from metabolites or co-administered drugs. The successful completion of the validation experiments described herein demonstrates that the method is fit for its intended purpose and can be confidently deployed for the analysis of samples from regulated clinical trials, providing reliable data to support critical drug development decisions.
References
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
PubMed. (2019). Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Comparative Guide: Fluorinated vs. Non-Fluorinated Quinazolin-4-ol Derivatives in Rational Drug Design
Executive Summary The quinazolin-4-ol scaffold—and its tautomeric quinazolin-4(3H)-one form—is a privileged pharmacophore in modern oncology and infectious disease drug design. It serves as the core structure for numerou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinazolin-4-ol scaffold—and its tautomeric quinazolin-4(3H)-one form—is a privileged pharmacophore in modern oncology and infectious disease drug design. It serves as the core structure for numerous FDA-approved tyrosine kinase inhibitors (TKIs). However, the strategic introduction of fluorine into this scaffold fundamentally alters its performance. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated quinazoline derivatives, detailing how the "fluorine effect" modulates target binding affinity, lipophilicity, and metabolic stability[1].
The "Fluorine Effect": Structural Causality in Quinazolines
The decision to transition from a non-fluorinated to a fluorinated quinazoline derivative is driven by precise physical organic chemistry principles[2]:
Steric Bioisosterism: Fluorine possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) and oxygen (1.52 Å). Unlike bulkier halogens (e.g., iodine at 1.98 Å), which can disrupt receptor binding due to high desolvation energy penalties, fluorine acts as an ideal bioisostere that fits seamlessly into tight enzymatic pockets[3].
Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol). By replacing an oxidizable C–H bond with a C–F bond at known metabolic soft spots, medicinal chemists can effectively block Cytochrome P450-mediated hydroxylation, prolonging the drug's biological half-life[2].
Lipophilicity and Permeability (C log P): Fluorination predictably increases the lipophilicity of the quinazoline core. This enhances cell membrane permeability, a critical factor for intracellular targets like the Epidermal Growth Factor Receptor (EGFR)[3].
Mechanism of EGFR inhibition by fluorinated quinazoline derivatives blocking ATP binding.
When evaluated against human cancer cell lines, fluorinated quinazolinones consistently demonstrate superior cytotoxic profiles compared to their non-fluorinated counterparts. The highly polarized C–F bond participates in orthogonal multipolar interactions with the protein backbone of the EGFR ATP-binding pocket, lowering the IC50[4].
Quantitative Performance Data
The following table summarizes the comparative in vitro efficacy of key quinazoline derivatives. Notice the marked improvement in potency when fluorine is introduced to the scaffold[4],[5].
Compound Class
Specific Derivative
Target / Cell Line
IC50 (µM)
Key Pharmacological Attribute
Non-Fluorinated Ref.
Erlotinib
MCF-7 (Breast)
1.14 ± 0.04
Baseline reversible EGFR inhibition.
Fluorinated Ref.
Gefitinib
MCF-7 (Breast)
0.97 ± 0.02
Improved binding via halogen interaction.
Fluoroquinazolinone
Compound 6
MCF-7 (Breast)
0.35 ± 0.01
Superior potency via optimized lipophilicity.
Fluoroquinazolinone
Compound 10e
MDA-MBA-231
0.28 ± 0.02
Enhanced dual-target (EGFR/tubulin) binding.
Fluorinated Hybrid
Compound 9
NCI (Lung)
2.51 ± 0.48
High metabolic stability, comparable to Methotrexate.
Pharmacokinetic Comparison: The Defluorination Liability
While fluorination generally improves metabolic stability, the position of the fluorine atom dictates the molecule's pharmacokinetic fate. A critical comparative study on fluoroanilinoquinazolines utilizing human cryopreserved hepatocytes revealed a distinct positional bias[1].
Para-Substitution (4-fluoroanilines): These derivatives undergo rapid metabolic defluorination. The para position is highly susceptible to nucleophilic attack, leading to rapid degradation into baseline polar metabolites and off-target bone uptake in vivo[6].
Ortho/Meta-Substitution (2- and 3-fluoroanilines): Shifting the fluorine atom to the ortho or meta position sterically shields the vulnerable site. These derivatives exhibit significantly higher intrinsic stability (up to 2 hours in hepatocyte assays without degradation), making them vastly superior candidates for in vivo applications[1].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating protocols. The following workflows detail the causal reasoning behind each experimental design choice.
Standardized self-validating workflow for evaluating quinazoline analogs.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Quantify the antiproliferative IC50 of quinazoline derivatives.
Causality: The MTT assay measures mitochondrial reductase activity, serving as a direct, quantifiable proxy for cell viability following kinase inhibition.
Cell Seeding: Seed MCF-7 or MDA-MBA-231 cells in 96-well plates at a density of
5×103
cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Treat cells with serial dilutions of the fluorinated and non-fluorinated quinazolines (0.01 µM to 100 µM).
Positive Control: Gefitinib or Erlotinib (Validates the assay's sensitivity to EGFR inhibition).
Background Control: Media only (Subtracts background absorbance).
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Quality Control: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay is robust and the IC50 data is trustworthy.
Protocol B: Hepatocyte Metabolic Stability Assay
Objective: Compare the intrinsic clearance and defluorination rates of the derivatives.
Causality: Cryopreserved human hepatocytes are utilized instead of microsomes because they contain the full complement of both Phase I (CYP450) and Phase II (conjugative) enzymes, providing a highly accurate prediction of in vivo hepatic clearance[1].
Preparation: Thaw and recover cryopreserved human female hepatocytes. Suspend in Williams' E medium at
1×106
viable cells/mL.
Incubation: Add the quinazoline test compounds to a final concentration of 1 µM. Incubate at 37°C on an orbital shaker.
Self-Validation Controls:
Negative Control: Heat-inactivated hepatocytes (Differentiates true enzymatic metabolism from chemical instability in the buffer).
Positive Control: Verapamil (A known high-clearance drug; validates that the hepatocytes are metabolically active).
Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and screen for defluorinated metabolites.
Conclusion
The transition from non-fluorinated to fluorinated quinazolin-4-ol derivatives represents a paradigm shift in rational drug design. While non-fluorinated analogs provide a functional baseline for kinase inhibition, targeted fluorination (specifically at the ortho or meta positions of pendant aryl rings) exponentially enhances lipophilicity, target binding affinity, and metabolic stability. However, researchers must rigorously apply self-validating stability assays to avoid the defluorination liabilities associated with para-substituted analogs.
References
Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. National Institutes of Health (NIH) / PubMed.1
Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual Target Inhibition. SciSpace / MDPI.4
Synthesis and screening of some new fluorinated quinazolinone-sulphonamide hybrids as anticancer agents. World Health Organization (WHO) / ResearchGate.3
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.2
A Comparative Guide to the Validation of 7-bromo-5-fluoroquinazolin-4-ol as a Starting Material in GMP Synthesis
Introduction: The Criticality of Starting Material Validation in GMP In the landscape of pharmaceutical manufacturing, the axiom "quality cannot be inspected or tested into the product" holds profound significance.[1] Qu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Starting Material Validation in GMP
In the landscape of pharmaceutical manufacturing, the axiom "quality cannot be inspected or tested into the product" holds profound significance.[1] Quality must be intrinsically built into the manufacturing process, a principle that begins with the rigorous qualification and validation of starting materials.[1] Under Good Manufacturing Practice (GMP) guidelines, an Active Pharmaceutical Ingredient (API) Starting Material is defined as a substance incorporated as a significant structural fragment into the final API.[2] The point at which this material enters the process marks the formal initiation of GMP requirements, including the validation of critical process steps.[2][3]
This guide provides an in-depth technical analysis of 7-bromo-5-fluoroquinazolin-4-ol, a key heterocyclic intermediate in the synthesis of various therapeutic agents, including potent enzyme inhibitors for oncology.[4][5] We will objectively compare its performance and validation requirements against common alternatives, supported by illustrative experimental data and protocols. The goal is to equip researchers, scientists, and drug development professionals with the necessary framework to make informed decisions and establish a self-validating system for starting material control.
7-bromo-5-fluoroquinazolin-4-ol (Molecular Formula: C₈H₄BrFN₂O) is a substituted quinazolinone, a class of compounds recognized for a wide spectrum of biological activities.[4][6][7] Its specific halogenation pattern makes it a versatile building block for creating complex molecules through further functionalization, such as palladium-catalyzed cross-coupling reactions.[8]
Proposed GMP-Compliant Synthetic Route
The selection of a synthetic route for a starting material under GMP is a balance between efficiency, cost, scalability, and, most importantly, the ability to control the impurity profile. A common and robust approach to quinazolinone synthesis begins with substituted anthranilic acids.
Caption: Proposed synthetic workflow for 7-bromo-5-fluoroquinazolin-4-ol.
This one-pot cyclocondensation is advantageous due to its operational simplicity and use of readily available reagents.[9] The primary causality for choosing this route in a GMP context is the predictable impurity profile. Potential impurities would include unreacted 2-amino-4-bromo-6-fluorobenzoic acid and potential side-products from formamide decomposition, which can be effectively controlled and removed during the recrystallization step.
Section 2: A Framework for Validation
The validation of 7-bromo-5-fluoroquinazolin-4-ol must demonstrate that the material is consistently produced with the required identity, purity, and quality attributes. A risk-based approach should be used to determine the scope and extent of validation.[1]
Caption: General validation workflow for an incoming GMP starting material.
Summary of Validation Tests & Acceptance Criteria
The following table summarizes a typical validation package for 7-bromo-5-fluoroquinazolin-4-ol.
Test
Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
White to off-white solid
Ensures consistency and flags gross contamination.
Identity
FTIR Spectroscopy
Spectrum conforms to that of a qualified reference standard
Confirms the presence of key functional groups and overall molecular structure.
Identity
¹H and ¹⁹F NMR
Spectrum conforms to the proposed structure
Provides unambiguous confirmation of identity and isomeric purity.
Quantifies the purity and ensures that potentially reactive or toxic impurities are controlled.
Assay
HPLC-UV (vs. Ref Std)
98.0% - 102.0% (on dried basis)
Determines the exact strength of the material for accurate stoichiometry in subsequent reactions.
Residual Solvents
GC-HS
Formamide: ≤ 500 ppmEthanol: ≤ 5000 ppm(Limits per ICH Q3C)
Controls solvents from the synthesis and purification steps to prevent carryover into the API.
Loss on Drying
Thermogravimetric
≤ 0.5%
Measures the amount of volatile matter (primarily water or residual solvent).
Elemental Impurities
ICP-MS / Risk Assessment
Conforms to ICH Q3D requirements
Controls potentially toxic metal catalysts or contaminants from equipment.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Rationale: This method is chosen for its high resolution, sensitivity, and ability to separate the main component from structurally similar process impurities and degradation products.
Instrumentation: HPLC system with a UV/Vis detector.
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Sample Preparation: Accurately weigh ~10 mg of 7-bromo-5-fluoroquinazolin-4-ol and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Procedure:
Equilibrate the system until a stable baseline is achieved.
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the sample solution.
Integrate all peaks with an area greater than 0.05% of the main peak area.
Calculate purity using the area percent method.
Section 3: Comparison with Alternative Starting Materials
The choice of starting material has profound implications for the entire manufacturing process, influencing cost, process robustness, and the final API's quality. Below is a comparison of 7-bromo-5-fluoroquinazolin-4-ol with other plausible starting points for synthesizing a downstream API.
Starting Material
Structure
Pros
Cons
GMP Control Rationale
7-bromo-5-fluoroquinazolin-4-ol
Substituted Quinazolinone
- Closer to final API structure (fewer steps).- Halogen handles allow for diverse late-stage functionalization.[10]- Well-defined crystalline solid, easy to purify.
- More complex starting material, potentially higher cost.- Synthesis introduces specific impurities that must be controlled.
Control focuses on organic purity, residual solvents from its synthesis, and ensuring correct isomeric structure.
2-Amino-4-bromo-6-fluorobenzoic acid
Substituted Anthranilic Acid
- Commercially available and less complex.- Lower initial cost.- Synthesis of this starting material is well-established.[11]
- More synthetic steps required to reach the final API.- Introduces cyclization reagents (e.g., formamide) that must be cleared.- Potential for multiple reaction pathways leading to different impurity profiles.
Control focuses on residual catalysts from its own synthesis and assay, as it dictates stoichiometry for the first GMP step.
5-Bromo-7-fluoroisatoic anhydride
Isatoic Anhydride Derivative
- Highly reactive, can simplify subsequent cyclization steps.[12][13]- Can be used in multi-component reactions.[13]
- Can be unstable (moisture sensitive).- Ring-opening and decarboxylation can generate gaseous byproducts (CO₂), posing a process safety risk on scale-up.- Impurity profile can be complex.
Stringent control over water content is critical. Purity testing must be robust to detect degradation products from storage or handling.
Causality Behind Selection:
Choosing 7-bromo-5-fluoroquinazolin-4-ol as the designated starting material is often a strategic decision to "push" the GMP starting point further down the synthetic sequence. While the material itself is more expensive, it offers significant advantages:
Risk Mitigation: It significantly reduces the number of GMP-regulated synthetic steps, simplifying process validation and reducing the overall compliance burden.
Impurity Control: It allows for the thorough removal of impurities from earlier, non-GMP steps before entering the critical path of API synthesis. The well-defined crystalline nature of the quinazolinone facilitates high purification efficiency.
Process Consistency: As a more complex and defined structure, its use leads to more predictable and consistent outcomes in the final, critical bond-forming reactions to generate the API.
Conclusion
The validation of 7-bromo-5-fluoroquinazolin-4-ol as a starting material is a multi-faceted process that forms the bedrock of quality for any API synthesized from it. A comprehensive validation package, including specific identity tests (FTIR, NMR), high-resolution purity methods (HPLC), and control of residual solvents and elemental impurities, is non-negotiable under GMP.
While simpler alternatives like substituted anthranilic acids exist, selecting the pre-formed quinazolinone scaffold as the official starting material offers compelling advantages in risk management and process control. By investing in the rigorous characterization and validation of this key intermediate, drug manufacturers can build a robust, self-validating system that ensures the consistent quality, safety, and efficacy of the final pharmaceutical product.
References
Title: Various starting materials used for the synthesis of quinazolinones.
Source: ResearchGate
URL: [Link]
Title: Auditing Starting Materials - new APIC Guideline defines Standards
Source: ECA Academy
URL: [Link]
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms
Source: MDPI
URL: [Link]
Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives
Source: PMC
URL: [Link]
Title: US5783577A - Synthesis of quinazolinone libraries and derivatives thereof
Source: Google Patents
URL
Title: Recent advances and prospects in the organocatalytic synthesis of quinazolinones
Source: Frontiers in Chemistry
URL: [Link]
Title: Annex 3 - Guidelines on good manufacturing practices: validation
Source: World Health Organization (WHO)
URL: [Link]
Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines
Source: European Commission
URL: [Link]
Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes
Source: Oriental Journal of Chemistry
URL: [Link]
Title: Analytical methods for the determination of some selected 4-quinolone antibacterials
Source: De Gruyter
URL: [Link]
Title: Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects
Source: PMC
URL: [Link]
Title: Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue
Source: PMC
URL: [Link]
Title: New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme
Source: MDPI
URL: [Link]
Title: Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors
Source: Bentham Science
URL: [Link]
Title: A simple and sensitive spectrofluorometric method for the determination of levofloxacin in pharmaceutical formulations
Source: Analytical and Bioanalytical Chemistry Research
URL: [Link]
Mass Spectrometry Fragmentation Pattern Comparison: 7-Bromo-5-fluoroquinazolin-4-ol vs. Single-Halogenated Analogs
The Analytical Challenge: Decoding the Halogenated Quinazolinone Scaffold In drug development, the quinazolin-4-ol scaffold—which predominantly exists in the gas phase as its lactam tautomer, quinazolin-4(3H)-one—is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Decoding the Halogenated Quinazolinone Scaffold
In drug development, the quinazolin-4-ol scaffold—which predominantly exists in the gas phase as its lactam tautomer, quinazolin-4(3H)-one—is a privileged pharmacophore. The strategic addition of halogens like bromine and fluorine is routinely used to modulate lipophilicity and target binding. However, determining the exact position and stability of these halogens during metabolic profiling requires highly precise structural elucidation.
As an Application Scientist, I approach the mass spectrometry (MS) of 7-bromo-5-fluoroquinazolin-4-ol not just as a fingerprinting exercise, but as a study of competitive bond dissociation. To objectively evaluate its fragmentation behavior, we must compare it against its single-halogenated structural analogs: 7-bromoquinazolin-4-ol and 5-fluoroquinazolin-4-ol .
Mechanistic Causality: The "Why" Behind the Spectra
Understanding the fragmentation of 7-bromo-5-fluoroquinazolin-4-ol requires analyzing the thermodynamic stability of its bonds under Electron Impact (EI) or Collision-Induced Dissociation (CID)[1].
Quinazolinone Core Cleavage: The fundamental fragmentation of the quinazolinone core is initiated by an
α
-cleavage adjacent to the carbonyl group. This results in the highly characteristic expulsion of carbon monoxide (CO, -28 Da)[2]. Following the loss of CO, the destabilized pyrimidine ring undergoes a retro-Diels-Alder-like contraction, eliminating hydrogen cyanide (HCN, -27 Da)[3].
Bromine's Isotopic Signature & Lability: Bromine naturally occurs as two isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. The C-Br bond is relatively weak (Bond Dissociation Energy
≈
280 kJ/mol). Consequently, the homolytic cleavage of a bromine radical (
⋅
Br, -79/-81 Da) is a highly competitive pathway, often occurring parallel to or immediately following CO loss[4].
Fluorine Retention: In stark contrast, the C-F bond is exceptionally strong (BDE
≈
485 kJ/mol). Fluorine is rarely lost as a primary radical. Instead, it acts as an anchor, remaining attached to the aromatic core throughout the primary CO and HCN losses. It is only eliminated under high collision energies as neutral hydrogen fluoride (HF, -20 Da) after the aromatic system has been severely degraded.
Comparative Spectral Data
By comparing the target molecule against its single-halogenated alternatives, we isolate the specific mass shifts caused by dual-halogenation. The table below summarizes the diagnostic nominal m/z values observed in positive ion mode.
Fragment Identity
7-Bromo-5-fluoroquinazolin-4-ol (Target)
7-Bromoquinazolin-4-ol (Alternative A)
5-Fluoroquinazolin-4-ol (Alternative B)
Chemical Formula
C
8
H
4
BrFN
2
O
C
8
H
5
BrN
2
O
C
8
H
5
FN
2
O
Molecular Ion [M]
+⋅
242 / 244 (1:1 Doublet)
224 / 226 (1:1 Doublet)
164 (Singlet)
[M - CO]
+⋅
214 / 216 (Retains Br, F)
196 / 198 (Retains Br)
136 (Retains F)
[M - CO - HCN]
+⋅
187 / 189 (Retains Br, F)
169 / 171 (Retains Br)
109 (Retains F)
[M - Br]
+
163 (Singlet, Retains F)
145 (Singlet)
N/A
[M - CO - Br]
+
135 (Singlet, Retains F)
117 (Singlet)
N/A
[M - CO - HCN - Br]
+
108 (Singlet, Retains F)
90 (Singlet)
N/A
Data Interpretation: The presence of the 1:1 isotopic doublet in the 214/216 and 187/189 fragments of the target molecule proves that bromine is retained during the initial core cleavages. The sudden shift to a singlet at m/z 135 and 108 confirms the eventual cleavage of the weak C-Br bond, while the mass math confirms the F atom is still present.
Visualizing the Fragmentation Logic
Caption: Gas-phase fragmentation pathway of 7-bromo-5-fluoroquinazolin-4-ol.
Self-Validating ESI-MS/MS Protocol
To ensure absolute trustworthiness in structural elucidation, experimental protocols cannot rely on blind data acquisition. The following ESI-Q-TOF MS/MS workflow is designed as a self-validating system , where the data inherently proves its own accuracy[1].
Step 1: System Suitability & Baseline Establishment
Action: Inject a known standard (e.g., Reserpine) followed by a pure solvent blank (Methanol with 0.1% Formic Acid).
Self-Validation: The standard confirms mass accuracy (<5 ppm error), while the blank rules out isobaric background interferences from the solvent or column bleed.
Step 2: Soft Ionization & Precursor Selection
Action: Introduce the 7-bromo-5-fluoroquinazolin-4-ol sample (1 µg/mL) via direct infusion. Apply a capillary voltage of 3.5 kV in positive mode (ESI+).
Self-Validation: The quadrupole is set to isolate the m/z 243/245 [M+H]
+
precursor. The instrument software must confirm the exact 1:1 abundance ratio of these two peaks before proceeding, validating that the intact brominated molecule has been successfully ionized without in-source fragmentation.
Step 3: Collision Energy (CE) Ramping
Action: Subject the isolated precursor to Collision-Induced Dissociation (CID) using Argon gas. Ramp the CE dynamically from 10 eV to 40 eV.
Self-Validation: Ramping CE establishes a breakdown curve. The sequential appearance of m/z 215/217 (low CE) followed by m/z 136 (high CE) proves the parent-product causality. If a fragment appears at 10 eV but disappears at 40 eV, it is validated as an intermediate, not a terminal fragment.
Action: Analyze the resulting MS/MS spectra using an isotopic filter.
Self-Validation: Any assigned fragment formula is cross-examined against its isotopic envelope. If a proposed fragment contains bromine (e.g.,[M - CO]
+⋅
), it must exhibit a 1:1 doublet spaced by 2 Da. If a peak is a singlet (e.g., m/z 135), the system automatically validates that the bromine atom has been cleaved. This internal logic prevents the misassignment of isobaric chemical formulas.
Caption: Self-validating ESI-MS/MS experimental workflow for halogenated quinazolinones.
References
[2] Title: Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide | Source: benchchem.com | URL: 2
[3] Title: Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers | Source: benchchem.com | URL: 3
[4] Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety | Source: researchgate.net | URL: 4
[1] Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products | Source: rsc.org | URL: 1
Personal protective equipment for handling 7-Bromo-5-fluoroquinazolin-4-ol
Essential Safety and Handling Guide: 7-Bromo-5-fluoroquinazolin-4-ol This guide provides essential safety protocols and operational plans for the handling and disposal of 7-Bromo-5-fluoroquinazolin-4-ol. As a novel resea...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide: 7-Bromo-5-fluoroquinazolin-4-ol
This guide provides essential safety protocols and operational plans for the handling and disposal of 7-Bromo-5-fluoroquinazolin-4-ol. As a novel research chemical, comprehensive toxicological data is not yet fully established. Therefore, this document is grounded in the principles of prudent practice, drawing upon hazard assessments of structurally analogous bromo- and fluoro-substituted quinoline and quinazolinone derivatives. The core philosophy of this guide is to treat the compound with a high degree of caution, ensuring that all handling procedures are self-validating systems of safety.
Hazard Assessment: A Data-Driven Approach
Given the absence of a specific Safety Data Sheet (SDS), we infer the potential hazards of 7-Bromo-5-fluoroquinazolin-4-ol from validated data on similar chemical structures. The presence of halogenated aromatic rings suggests a profile that necessitates careful handling to avoid irritation and potential toxicity.
Table 1: Inferred Hazard Profile of 7-Bromo-5-fluoroquinazolin-4-ol
Hazard Class
Anticipated Effect & Rationale
Supporting Sources for Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation)
May be harmful if swallowed, in contact with skin, or inhaled. Halogenated heterocycles can interfere with biological processes.
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation if inhaled. Fine powders can easily become airborne and irritate the respiratory tract.[4][5] |[1][4][5] |
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be tailored to the specific handling task. Adherence to these guidelines is critical for personnel safety.[6][7]
Table 2: PPE Requirements by Laboratory Task
Task
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Transfer (Solid)
Chemical splash goggles & full-face shield
Double-gloved (Nitrile or Neoprene)
Impermeable, disposable gown over lab coat
NIOSH-approved N95 respirator (or higher)
Solution Preparation
Chemical splash goggles
Double-gloved (Nitrile or Neoprene)
Impermeable, disposable gown over lab coat
Not required if handled in a certified fume hood
Post-Handling Decontamination
Chemical splash goggles
Heavy-duty Nitrile gloves
Lab coat
Not required
| Waste Disposal | Chemical splash goggles | Heavy-duty Nitrile gloves | Lab coat | Not required |
Causality Behind PPE Choices:
Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect against accidental splashes.[4][8] A full-face shield is mandated when handling the solid powder, as it provides a broader barrier against airborne particles that could bypass goggles.[8]
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required to prevent direct skin contact.[8] Given the unknown dermal toxicity and permeability, double-gloving is a non-negotiable standard. The outer glove should be removed and disposed of immediately upon known or suspected contact.[9] Always inspect gloves for perforations before use.[8]
Body Protection : A standard lab coat protects personal clothing. However, when actively handling the compound, an impermeable, solid-front disposable gown with knit cuffs is required over the lab coat.[6][7] This provides a removable barrier that prevents the contamination of reusable lab coats and underlying clothing.
Respiratory Protection : All manipulations of solid 7-Bromo-5-fluoroquinazolin-4-ol must be performed within a certified chemical fume hood to control airborne particles.[8] An N95 dust mask or a higher-level respirator serves as a crucial secondary layer of protection against inhalation, especially during weighing and transfer operations where dust generation is most likely.[8][9] Surgical masks provide no protection and must not be used.[7][9]
Operational Plan: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of handling. An eyewash station and safety shower must be readily accessible before any work begins.[4][8]
Workflow for Safe Handling
Caption: Safe handling workflow for 7-Bromo-5-fluoroquinazolin-4-ol.
Detailed Steps:
Preparation : Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year. Assemble all necessary PPE as outlined in Table 2. Ensure a spill kit and appropriate decontamination solutions are available.
Weighing and Transfer : Conduct all weighing and transfer operations inside the fume hood.[8] Wear the full suite of PPE, including a respirator and face shield. Use a tared, sealable container to minimize the risk of spillage during transport.
Dissolving : When preparing solutions, add the solid 7-Bromo-5-fluoroquinazolin-4-ol to the solvent slowly to prevent splashing.[8]
Post-Handling : After completing the work, thoroughly decontaminate all work surfaces and equipment.[8]
Doffing PPE : Remove PPE in an order that minimizes cross-contamination: remove the outer gloves first, followed by the disposable gown, face shield, and inner gloves.
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3][8]
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing 7-Bromo-5-fluoroquinazolin-4-ol must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[8][10]
Solid Waste : Collect unused solid compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, disposable gowns) in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
Liquid Waste : Solutions containing 7-Bromo-5-fluoroquinazolin-4-ol must be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been explicitly confirmed.[8]
Sharps : Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[8]
By adhering to these rigorous protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone. Benchchem.
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
SAFETY DATA SHEET. Alfa Aesar.
7-bromo-5-fluoroisoquinoline — Chemical Substance Information. NextSDS.
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist.
SAFETY DATA SHEET - Fisher Scientific (6-Bromo-2,4-dichloroquinazoline). Fisher Scientific.
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-fluorobenzotrifluoride). Fisher Scientific.
PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center.
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Safety Data Sheet - MedchemExpress.com. MedchemExpress.
6-Bromo-8-fluoroquinolin-4-ol Safety and Hazards. PubChem.
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
Working with Hazardous Chemicals. Organic Syntheses.
SAFETY DATA SHEET - Fisher Scientific (5-Bromo-2,2-difluoro-1,3-benzodioxole). Fisher Scientific.